molecular formula C11H8FN3S B6145199 6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1339536-82-1

6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B6145199
CAS No.: 1339536-82-1
M. Wt: 233.3
InChI Key:
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Description

6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds This compound features a fluorine atom, a thiophene ring, and an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, a thiophene derivative can be reacted with a suitable amine in the presence of a catalyst to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has shown potential in various biological assays. It can interact with biological targets, leading to potential therapeutic effects.

Medicine: In medicine, this compound has been studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.

Industry: In industry, the compound can be used in the development of new materials, such as organic semiconductors and dyes. Its unique properties can contribute to advancements in material science.

Mechanism of Action

The mechanism by which 6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(thiophen-2-yl)pyridine-3-carboxylic acid: This compound shares the thiophene ring but has a different core structure.

  • 6-fluoro-2,3-bis(3-(octyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline: Another compound with a thiophene ring and fluorine atom, but with a quinoxaline core.

Uniqueness: 6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of the imidazo[1,2-a]pyridine core, fluorine atom, and thiophene ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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Properties

CAS No.

1339536-82-1

Molecular Formula

C11H8FN3S

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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